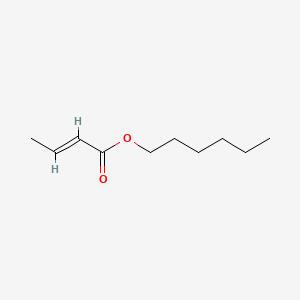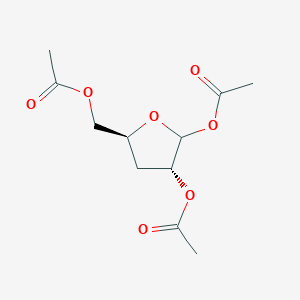
3-(1H-ピラゾール-4-イル)ベンズアルデヒド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-Pyrazol-4-yl)benzaldehyde: is an organic compound with the molecular formula C10H8N2O . It consists of a benzaldehyde moiety substituted with a pyrazole ring at the 4-position. This compound is notable for its versatility in various chemical reactions and its applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
科学的研究の応用
Chemistry: 3-(1H-Pyrazol-4-yl)benzaldehyde is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound has shown potential in biological assays, particularly in the development of antipromastigote agents for treating leishmaniasis .
Medicine: Research has indicated that derivatives of 3-(1H-Pyrazol-4-yl)benzaldehyde exhibit various pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
作用機序
Target of Action
Similar compounds containing pyrazole scaffolds have been found to exhibit a wide range of biological activities, including antimicrobial , antimalarial , anti-inflammatory , antiviral , antileishmanial , antiproliferative , and anticancer activities . These activities suggest that the compound may interact with a variety of targets, depending on the specific context.
Mode of Action
Molecular docking studies of similar compounds suggest that they may interact with various enzymes and proteins, leading to changes in their function . For instance, some pyrazole derivatives have been found to interact with the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme .
Pharmacokinetics
The compound’s predicted properties, such as its density (115±01 g/cm3) and boiling point (3101±250 °C) suggest that it may have good bioavailability .
Result of Action
Similar compounds have been found to exhibit potent antimicrobial activity, suggesting that 3-(1h-pyrazol-4-yl)benzaldehyde may also have significant effects at the molecular and cellular levels .
Action Environment
It is known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c . This suggests that the compound’s stability and efficacy may be affected by factors such as temperature and exposure to oxygen.
準備方法
Synthetic Routes and Reaction Conditions:
Cycloaddition Reactions: One common method for synthesizing pyrazole derivatives involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes.
Condensation Reactions: Another method involves the condensation of ketones or aldehydes with hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles.
Dehydrogenative Coupling: This method uses a combination of ruthenium catalysts and NHC-diphosphine ligands to couple 1,3-diols with arylhydrazines, producing pyrazoles with high selectivity.
Industrial Production Methods: Industrial production of 3-(1H-Pyrazol-4-yl)benzaldehyde typically involves large-scale condensation reactions followed by oxidation processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .
化学反応の分析
Types of Reactions:
Oxidation: The aldehyde group in 3-(1H-Pyrazol-4-yl)benzaldehyde can undergo oxidation to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The pyrazole ring can participate in various substitution reactions, such as N-arylation and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include bromine and DMSO under oxygen.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as aryl halides and copper catalysts are employed for N-arylation reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: N-arylpyrazoles and halogenated pyrazoles.
類似化合物との比較
- 4-(1H-Pyrazol-3-yl)benzaldehyde hydrochloride
- 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride
- 1-[1-(3-Fluorophenyl)-1H-pyrazol-4-yl]methanamine hydrochloride
- 4-(1H-Tetraazol-5-yl)benzaldehyde
Uniqueness: 3-(1H-Pyrazol-4-yl)benzaldehyde stands out due to its specific substitution pattern, which imparts unique reactivity and biological activity. Its ability to participate in diverse chemical reactions and its potential in drug development make it a valuable compound in scientific research.
特性
IUPAC Name |
3-(1H-pyrazol-4-yl)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-7-8-2-1-3-9(4-8)10-5-11-12-6-10/h1-7H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWDRHYXAYPNDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CNN=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1,2,3,4,5,6-Hexahydroazepino[4,5-b]indole](/img/structure/B1328792.png)





-amino]acetic acid](/img/structure/B1328800.png)
![[{2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328808.png)
